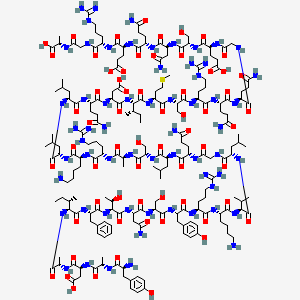
(S)-1-Boc-3-(aminocarbonyl)piperidine
Übersicht
Beschreibung
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The primary production of Piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . In piperidine formation by intramolecular cyclization, the substrate contains a nitrogen source (usually an amino group) and one or more active sites directly involved in cyclization .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Rigorous FC analysis revealed the precise structure of a cationic Chair-Ax-like conformer induced by removal of an electron from the lone-pair sp3 orbital of the nitrogen atom in piperidine .
Chemical Reactions Analysis
Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . Reactants with substituents β to the amino group formed 3,5-disubstituted piperidines with high diastereomeric excess .
Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature . The adiabatic ionization energies of Chair-Eq and Chair-Ax conformers converting to a cationic state were determined to be 64\u2006704 ± 4 cm −1 (8.0223 ± 0.0005 eV) and 64\u2006473 ± 4 cm −1 (7.9936 ± 0.0005 eV), respectively .
Wissenschaftliche Forschungsanwendungen
Photocatalysis and Material Science
- Research on materials like (BiO)2CO3 (BOC) shows interest in their application in fields such as healthcare, photocatalysis, and environmental remediation. The modification strategies to enhance photocatalytic performance indicate a broader interest in developing advanced materials for environmental and energy applications (Ni et al., 2016).
Antineoplastic Agents
- A novel series of compounds, including piperidone derivatives, have been explored for their antineoplastic (anticancer) properties. These compounds demonstrate the potential for greater tumor-selective toxicity and the ability to modulate multi-drug resistance, indicating a significant area of research in cancer treatment (Hossain et al., 2020).
Piperazine Derivatives in Drug Design
- Piperazine, a closely related compound to piperidines, plays a significant role in the design of drugs with various therapeutic uses, highlighting the importance of nitrogen-containing heterocycles in medicinal chemistry. The flexibility and pharmacological potential of piperazine-based molecules underscore ongoing efforts to discover new therapeutics (Rathi et al., 2016).
Chemokine Receptor Antagonists
- Small molecule antagonists targeting chemokine receptors, including derivatives of piperidine and piperazine, have been explored for treating allergic diseases. This research area emphasizes the therapeutic potential of modifying piperidine structures to create effective treatments for conditions like asthma and allergic rhinitis (Willems & IJzerman, 2009).
Piperidine Alkaloids in Natural Products
- The study of piperidine alkaloids from natural sources, such as Pinus species, points to their medicinal importance and diverse clinical applications. This research area explores the pharmacological activities of piperidine derivatives, aiming to develop new therapeutic agents based on these natural compounds (Singh et al., 2021).
Wirkmechanismus
Target of Action
The compound “(S)-1-Boc-3-(aminocarbonyl)piperidine”, also known as “(S)-tert-Butyl 3-carbamoylpiperidine-1-carboxylate”, is a piperidine derivative . Piperidine derivatives have been found to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities . .
Mode of Action
The mode of action of piperidine derivatives is often associated with their ability to interact with various signaling molecules and pathways . For instance, piperine, a well-studied piperidine derivative, has been found to regulate multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, and cytochrome P450 3A4 . It’s plausible that “this compound” may have a similar mode of action, but specific studies are needed to confirm this.
Biochemical Pathways
Piperidine derivatives have been reported to regulate multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota . These pathways are involved in a variety of physiological processes, including cell growth, inflammation, and immune response .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can vary widely depending on their specific chemical structure. For example, piperine has been found to enhance the bioavailability of several drugs . .
Result of Action
The result of the action of piperidine derivatives can be diverse, depending on their specific targets and mode of action. For instance, piperine has been reported to have antioxidant, anti-apoptotic, and anti-inflammatory effects . It’s plausible that “this compound” may have similar effects, but specific studies are needed to confirm this.
Action Environment
The action of piperidine derivatives can be influenced by various environmental factors. For example, the bioavailability of piperine can be affected by factors such as pH and the presence of other compounds . Similarly, the action, efficacy, and stability of “this compound” could be influenced by various environmental factors, but specific studies are needed to investigate this.
Safety and Hazards
Piperidine is a corrosive substance and can cause severe burns and eye damage . In case of skin or eye contact, immediate medical attention is necessary. Additionally, the vapors of Piperidine can cause respiratory irritation .
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The basic properties which are responsible for most of the mechanistic approach of piperine in various diseases are its ‘antioxidant, anti-inflammatory, anti-apoptotic, and bio-availability enhancing abilities’ that provide the initial framework in managing and alleviating severe disease conditions .
Eigenschaften
IUPAC Name |
tert-butyl (3S)-3-carbamoylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-5-8(7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFUDGDIIFSTSD-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901172544 | |
| Record name | 1,1-Dimethylethyl (3S)-3-(aminocarbonyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901172544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88466-77-7 | |
| Record name | 1,1-Dimethylethyl (3S)-3-(aminocarbonyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88466-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3S)-3-(aminocarbonyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901172544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![azanium;[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B6596327.png)
![diazanium;[(2R,5S)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B6596328.png)




![N,N'-Bis(4-methoxyphenyl)-N,N'-bis[4-[6-(3-ethyloxetane-3-ylmethoxy)hexyl]phenyl]benzidine](/img/structure/B6596351.png)

